2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine
Overview
Description
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is a chemical compound with the molecular formula C12H8ClF3N2O2 and a molecular weight of 304.66 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a trifluoromethoxyphenylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine typically involves the reaction of 2-chloropyrazine with 3-(trifluoromethoxy)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyrazine ring and the coupling partner .
Scientific Research Applications
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The exact mechanism of action of 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but with an aniline group instead of a pyrazine ring.
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Contains a benzo[d]thiazole ring instead of a pyrazine ring.
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: Features an isocyanate group instead of a pyrazine ring.
Uniqueness
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is unique due to the combination of its chloro and trifluoromethoxyphenylmethoxy substituents on the pyrazine ring. This unique structure imparts specific chemical properties that make it valuable in various research applications .
Properties
IUPAC Name |
2-chloro-6-[[3-(trifluoromethoxy)phenyl]methoxy]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYDXMNCZURPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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